Sepin-1

Beschreibung

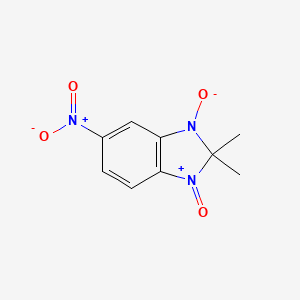

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVJDCTDBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Mechanism of Sepin-1: A Technical Guide to its Anti-Cancer Activity

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Sepin-1, a small molecule inhibitor with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways targeted by this compound.

Core Mechanism of Action: Dual Inhibition of Separase and the Raf/FoxM1 Axis

This compound, chemically identified as 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, was initially identified as a noncompetitive inhibitor of separase, a crucial enzyme in sister chromatid separation during mitosis.[1] However, accumulating evidence reveals a more complex and potent anti-neoplastic activity that extends beyond separase inhibition. The primary mechanism of this compound involves a dual-pronged attack on cancer cell proliferation and survival by targeting both separase and the Raf/FoxM1 signaling pathway.

Noncompetitive Inhibition of Separase

This compound directly inhibits the enzymatic activity of separase in a noncompetitive manner.[1] This means that this compound binds to a site on the separase enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without competing with the natural substrate.

Downregulation of the Raf/FoxM1 Signaling Pathway

A significant component of this compound's anti-cancer effect is its ability to downregulate the expression of key proteins in the Raf-Mek-Erk signaling pathway, including A-Raf, B-Raf, and C-Raf. This, in turn, leads to a reduction in the expression and activity of the transcription factor Forkhead box protein M1 (FoxM1). FoxM1 is a critical regulator of cell cycle progression, and its inhibition by this compound leads to the decreased expression of several downstream target genes essential for mitosis, including Plk1, Cdk1, Aurora A, and Lamin B1.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| BT-474 | Breast Cancer (Luminal B) | ~18 | [1] |

| MCF7 | Breast Cancer (Luminal A) | ~18 | [1] |

| MDA-MB-231 | Breast Cancer (Basal-like) | ~28 | [1] |

| MDA-MB-468 | Breast Cancer (Basal-like) | ~28 | [1] |

Table 2: Enzymatic Inhibition of Separase by this compound

| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Citation(s) |

| Separase | (Rad21)2–rhodamine 110 | Noncompetitive | 14.8 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Mechanism of Action of this compound.

Experimental Workflow: MTT Assay for Cell Viability

Caption: Workflow for MTT Cell Viability Assay.

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., separase, Raf, FoxM1, Plk1, Cdk1, Aurora A, Lamin B1, Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Apoptosis Assays (Caspase-3 Activation and PARP Cleavage)

These assays are used to determine if this compound induces programmed cell death (apoptosis).

-

Sample Preparation: Cells are treated with this compound for a specified time and then lysed.

-

Western Blotting for Cleaved Caspase-3 and PARP: As described in the Western Blotting protocol, specific antibodies that recognize the cleaved (active) forms of caspase-3 and PARP are used. The appearance of these cleaved forms is a hallmark of apoptosis.

-

Caspase-3 Activity Assay: A fluorometric or colorimetric assay can be used to measure the enzymatic activity of caspase-3 in the cell lysates. This typically involves a substrate that, when cleaved by active caspase-3, releases a fluorescent or colored molecule that can be quantified.

Conclusion

The mechanism of action of this compound is multifaceted, involving the direct noncompetitive inhibition of separase and the significant downregulation of the pro-proliferative Raf/FoxM1 signaling pathway. This dual activity leads to the inhibition of cell growth and, in some cancer cell types, the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar targeted therapies.

References

A Technical Guide to Sepin-1: Mechanism and Application in Separase Inhibition

Abstract

Separase, a cysteine protease crucial for the segregation of sister chromatids during mitosis, is frequently overexpressed in various human cancers, positioning it as a key target for anti-cancer therapeutic development. Sepin-1, a small molecule identified through high-throughput screening, has emerged as a potent, non-competitive inhibitor of separase.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its characterization. The document explores its direct enzymatic inhibition, downstream effects on critical signaling pathways such as the Raf-FoxM1 axis, and its cell-type-dependent role in apoptosis. This guide is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle regulation.

Introduction to Separase and this compound

Separase is an endopeptidase renowned for its canonical role in cleaving the Rad21 subunit of the cohesin complex, an event that triggers the separation of sister chromatids at the anaphase stage of mitosis.[1][3] Beyond this critical function, separase is also implicated in other vital cellular processes, including centrosome duplication and DNA damage repair.[1][3] Its activity is tightly controlled in healthy cells to prevent genomic instability.[3] However, separase is often overexpressed in a wide range of human malignancies, including breast, bone, and prostate cancers.[1][4] This overexpression can promote aneuploidy and tumorigenesis, making separase an attractive target for cancer therapy.[1]

In the pursuit of modulating its activity, a high-throughput screen identified this compound (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide), a small molecule that effectively inhibits separase activity.[5][6] Subsequent studies have characterized this compound as a non-competitive inhibitor that not only hinders separase's enzymatic function but also impedes the growth of various cancer cell lines in vitro and reduces tumor size in vivo.[1][2]

Core Mechanism of this compound Action

Direct Non-Competitive Inhibition of Separase

This compound functions as a non-competitive inhibitor of separase enzymatic activity.[1][5] Kinetic studies have demonstrated that this compound reduces the maximum velocity (Vmax) of the enzymatic reaction without altering the Michaelis constant (Km) for its substrate.[5] This indicates that this compound binds to a site on the separase enzyme distinct from the substrate-binding active site, thereby preventing the enzyme from effectively catalyzing substrate conversion.[5]

Downstream Cellular and Signaling Effects

The inhibition of separase by this compound triggers a cascade of downstream effects that collectively contribute to its anti-cancer properties. In various cancer cell models, this compound has been shown to inhibit cell proliferation, migration, and wound healing.[1][7]

A key mechanism underlying these effects is the downregulation of the Forkhead box protein M1 (FoxM1), a critical transcription factor for cell cycle progression.[1][8] this compound treatment reduces both FoxM1 mRNA and protein levels in a dose-dependent manner.[1][7] This is believed to occur through the inhibition of the Raf-Mek-Erk signaling pathway, as this compound also decreases the expression of A-Raf, B-Raf, and C-Raf kinases.[1][8][9] The subsequent reduction in FoxM1 leads to the decreased expression of its target genes, which are essential drivers of the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1.[1][8] This collapse of the FoxM1-driven positive feedback loop ultimately results in the inhibition of cell growth.[1]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across enzymatic and cellular assays. The data highlight its potency against both the separase enzyme and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference(s) |

|---|

| IC₅₀ | Separase Enzyme | 14.8 µM |[2][5][7][10] |

Table 2: Cytotoxicity (EC₅₀) of this compound in Breast Cancer Cell Lines after 72h Treatment

| Cell Line | Subtype | EC₅₀ Value | Reference(s) |

|---|---|---|---|

| BT-474 | Luminal B | 18.03 µM | [1][3][7] |

| MCF7 | Luminal A | 17.66 µM | [1][3][7] |

| MDA-MB-231 | Basal-like (Triple-Negative) | 27.33 µM | [1][3][7] |

| MDA-MB-468 | Basal-like (Triple-Negative) | 27.92 µM |[1][3][7] |

Table 3: In Vivo Efficacy of this compound

| Model | Dosage | Effect | Reference(s) |

|---|

| Breast Cancer Xenograft (Mice) | 10 mg/kg; i.v.; daily for 5 days/week for 3 weeks | Anti-tumor activity; inhibited tumor growth |[7] |

The Role of this compound in Apoptosis: A Cell-Type Dependent Phenomenon

The involvement of this compound in apoptosis—programmed cell death—appears to be highly dependent on the cellular context.

In leukemia cell lines such as Molt4, treatment with this compound clearly induces apoptosis.[6] This is evidenced by the activation of effector caspase-3 and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP).[6]

Conversely, in the four breast cancer cell lines tested (BT-474, MCF7, MDA-MB-231, and MDA-MB-468), this compound does not appear to trigger the final execution phase of apoptosis.[1][11] Despite initiating an apoptotic signaling cascade, marked by an increase in pro-apoptotic regulators Bak, Bax, and Bid, the downstream activation of caspases 3 and 7 and the cleavage of PARP are not observed.[1][11] This suggests that while this compound primes these cells for apoptosis, it ultimately hinders the completion of the process, with growth inhibition occurring primarily through the anti-proliferative mechanisms described previously.[1]

Key Experimental Protocols

Characterization of this compound relies on a suite of standardized in vitro assays.

In Vitro Separase Activity Assay (Fluorogenic)

This assay is used to determine the direct inhibitory effect of this compound on separase enzymatic activity and to calculate its IC₅₀ value.[2][12]

-

Reagents: Activated separase enzyme, fluorogenic separase substrate (e.g., (Rad21)₂-Rhodamine 110 or Ac-Asp-Arg-Glu-Ile-Nle-Arg-MCA), assay buffer, this compound stock solution.[5][12]

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well microplate, combine the activated separase enzyme with each dilution of this compound (and a vehicle control). c. Initiate the reaction by adding the fluorogenic substrate to each well. d. Incubate the plate at 37°C for a specified time (e.g., 3 hours).[12] e. Measure the fluorescence using a spectrofluorometer at the appropriate excitation/emission wavelengths (e.g., λex = 405 nm and λem = 465 nm for MCA-based substrates).[12] f. Calculate the percent inhibition relative to the vehicle control and plot the data against the log of this compound concentration to determine the IC₅₀ value.[5]

Cell Viability Assay

This assay measures the dose-dependent effect of this compound on the growth and viability of cancer cell lines.[9]

-

Materials: Selected cancer cell lines, 96-well cell culture plates, complete culture medium, this compound stock solution, and a viability reagent (e.g., CellTiter-Blue® or MTT).[9]

-

Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the culture medium. c. Replace the existing medium with the medium containing the various concentrations of this compound. Include vehicle-only wells as a control. d. Incubate the cells for a specified duration (e.g., 72 hours).[6] e. Add the viability reagent to each well according to the manufacturer's instructions. f. After a further incubation period, measure the absorbance or fluorescence on a plate reader. g. Normalize the results to the control wells and plot a dose-response curve to calculate the EC₅₀ value.[9]

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration and wound closure.[1]

-

Materials: Cells plated in a 12-well plate, culture medium, this compound, 200 µl pipette tip.[1]

-

Procedure: a. Grow cells to a confluent monolayer in a 12-well plate. b. Create a linear "wound" or scratch in the monolayer using a sterile 200 µl pipette tip. c. Gently wash with medium to remove dislodged cells and debris. d. Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. e. Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).[1] f. Measure the width of the wound gap at each time point to quantify the rate of cell migration and wound closure.[1]

Transwell Migration Assay

This assay provides a quantitative measure of the effect of this compound on cancer cell migration through a porous membrane.[1]

-

Materials: 24-well plates with Transwell® inserts (e.g., 8 µm pore size), cells, serum-free medium, medium with chemoattractant (e.g., FBS), this compound.[1]

-

Procedure: a. Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert. b. Add medium containing a chemoattractant and the desired concentration of this compound (or vehicle control) to the lower chamber. c. Incubate for a specified period (e.g., 24 hours) at 37°C to allow cells to migrate through the pores.[1] d. After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab. e. Fix and stain the migrated cells on the bottom surface of the membrane with a stain like crystal violet. f. Count the number of migrated cells in several fields of view under a microscope to quantify migration.

Conclusion and Future Directions

This compound is a well-characterized, non-competitive inhibitor of separase with demonstrated efficacy against cancer cell proliferation both in vitro and in vivo. Its mechanism of action extends beyond direct enzymatic inhibition to the downregulation of the critical Raf/FoxM1 signaling axis, leading to cell cycle arrest. The observation that its apoptotic effects are cell-type specific underscores the complexity of its interactions within different cellular backgrounds.

For drug development professionals, this compound serves as a valuable lead compound for targeting separase-overexpressing tumors. Future research should focus on elucidating the precise mechanism linking separase inhibition to Raf/FoxM1 downregulation, optimizing the pharmacological properties of this compound to improve its therapeutic index, and exploring its efficacy in combination with other anti-cancer agents. Continued investigation into its unique mode of action will be crucial for translating the potential of separase inhibition into effective clinical strategies.

References

- 1. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Separase Inhibitors (Sepins) for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Separase inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a fluorogenic assay to measure Separase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sepin-1: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sepin-1, chemically identified as 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, is a novel small molecule inhibitor of the endopeptidase separase. The overexpression of separase is implicated in the progression of numerous human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It details the high-throughput screening process that led to its identification, its inhibitory effects on cancer cell proliferation and migration, and its downstream molecular targets. Furthermore, this guide presents detailed experimental protocols for the characterization of this compound's biological activity and includes quantitative data on its efficacy. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising anti-cancer compound.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of separase.[1] The screening utilized a fluorogenic assay to measure separase enzymatic activity.

High-Throughput Screening Protocol

The HTS was conducted using the Maybridge HitFinder™ chemical library, which comprises 14,400 distinct compounds. The assay was designed to detect the inhibition of separase-mediated cleavage of a synthetic substrate.

Experimental Protocol: Fluorogenic Separase Activity Assay

-

Enzyme and Substrate Preparation:

-

Active separase enzyme is purified from a suitable expression system (e.g., 293T cells).

-

A fluorogenic separase substrate, (Rad21)2-rhodamine 110 ((Rad21)2-Rh110), is synthesized. In this substrate, two molecules of the Rad21 peptide (containing the separase cleavage site) are conjugated to a single rhodamine 110 molecule, quenching its fluorescence.

-

-

Assay Procedure:

-

The assay is performed in 384-well low-volume black polystyrene plates.

-

Each well contains the active separase enzyme and the (Rad21)2-Rh110 substrate in an appropriate reaction buffer.

-

Test compounds from the chemical library are added to individual wells at a final concentration of 50 µM.

-

The reaction plates are incubated at 37°C for 3 hours.

-

Upon cleavage of the Rad21 peptide by separase, the Rh110 fluorophore is released, resulting in a measurable increase in fluorescence.

-

Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for Rh110.

-

-

Hit Identification:

-

Compounds that inhibit separase activity will result in a lower fluorescence signal compared to control wells (containing DMSO vehicle).

-

A hit was defined as a compound that inhibited at least 50% of separase activity.

-

From the initial screen of 14,400 compounds, 97 were identified as primary hits. Following confirmation and further characterization, five compounds were validated as separase inhibitors, designated this compound to Sepin-5. This compound demonstrated the most potent inhibitory activity.[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide) is not publicly available in the reviewed literature, the general synthesis of benzimidazole N-oxides can be achieved through the cyclization of N-alkyl-2-nitroaniline derivatives in the presence of a base.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily targeting the endopeptidase separase and subsequently modulating key signaling pathways involved in cell cycle progression and proliferation.

Non-competitive Inhibition of Separase

This compound acts as a non-competitive inhibitor of separase.[1] This mode of inhibition means that this compound binds to a site on the separase enzyme that is distinct from the active site where the substrate binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Downregulation of the Raf/Mek/Erk Signaling Pathway and FoxM1

Beyond its direct inhibition of separase, this compound has been shown to inhibit the expression of Raf kinase family members (A-Raf, B-Raf, and C-Raf).[3] Raf proteins are crucial components of the Raf-Mek-Erk signaling pathway, which plays a central role in cell proliferation. The inhibition of Raf leads to reduced phosphorylation and activation of the downstream transcription factor FoxM1 (Forkhead box protein M1).[3]

FoxM1 is a key regulator of genes essential for cell cycle progression. By downregulating FoxM1, this compound effectively reduces the expression of several critical cell cycle proteins, including:

-

Polo-like kinase 1 (Plk1)

-

Cyclin-dependent kinase 1 (Cdk1)

-

Aurora A kinase

-

Lamin B1[3]

This cascade of events ultimately leads to the inhibition of cancer cell growth.

Figure 1: Signaling Pathway of this compound Action.

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.

| Assay | Parameter | Value | Reference |

| Separase Enzymatic Assay | IC50 | 14.8 µM | [2] |

| Cell Growth Inhibition (BT-474 breast cancer cells) | EC50 | ~18 µM | [1] |

| Cell Growth Inhibition (MCF7 breast cancer cells) | EC50 | ~18 µM | [1] |

| Cell Growth Inhibition (MDA-MB-231 breast cancer cells) | EC50 | ~28 µM | [1] |

| Cell Growth Inhibition (MDA-MB-468 breast cancer cells) | EC50 | ~28 µM | [1] |

Table 1: Quantitative Inhibitory Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 72 hours.[4]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4]

-

Incubation: Incubate the plate at 37°C for 1.5 hours.[4]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[4]

Figure 2: Experimental Workflow for the MTT Assay.

Transwell Cell Migration Assay

This assay assesses the ability of cells to migrate through a porous membrane.

-

Cell Preparation: Culture cells to 80-90% confluence, then detach and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[5]

-

Seeding in Transwell Insert: Add 100 µL of the cell suspension to the upper chamber of a 24-well Transwell insert (with an 8 µm pore size membrane).[5]

-

Chemoattractant Addition: In the lower chamber, add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) and the desired concentration of this compound or vehicle control.[5]

-

Incubation: Incubate the plate at 37°C for 2 to 24 hours.[1][5]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 70% ethanol and stain with crystal violet.[1][5]

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.

-

Cell Seeding: Seed cells in a 12-well plate and grow them to form a confluent monolayer.[6]

-

Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[6]

-

Treatment: Gently wash with PBS to remove dislodged cells and replace the medium with fresh medium containing this compound or vehicle control.

-

Image Acquisition: Immediately capture an image of the wound at time 0. Continue to capture images at regular intervals (e.g., 24, 48, and 72 hours).[1]

-

Analysis: Measure the width of the wound at each time point to determine the rate of wound closure.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Treat cells with this compound for the desired time, then detach and fix them onto microscope slides.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100) to allow entry of the labeling reagents.[7]

-

TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[8]

-

Visualization: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Quantitative PCR (qPCR) for FoxM1 Expression

This technique is used to quantify the mRNA levels of the FOXM1 gene.

-

RNA Extraction: Treat cells with this compound, then lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[9]

-

qPCR Reaction: Set up the qPCR reaction with the synthesized cDNA, primers specific for the FOXM1 gene, and a SYBR Green master mix.[9]

-

Thermocycling: Perform the qPCR in a real-time PCR instrument using a standard thermocycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10]

-

Data Analysis: Analyze the amplification data to determine the relative expression of FOXM1 mRNA, often normalized to a housekeeping gene (e.g., GAPDH), using the 2^-ΔΔCt method.[10]

Figure 3: Logical Flow of this compound Discovery.

Conclusion

This compound is a potent and specific inhibitor of separase discovered through a rigorous high-throughput screening process. Its mechanism of action involves not only the direct non-competitive inhibition of separase but also the downregulation of the pro-proliferative Raf/Mek/Erk/FoxM1 signaling axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. The multifaceted anti-cancer activity of this compound makes it a promising candidate for further preclinical and clinical development as a novel therapeutic agent for the treatment of separase-overexpressing tumors.

References

- 1. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wound healing assay - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FoxM1 transactivates PTTG1 and promotes colorectal cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of FOXM1 and PLK1 predicts prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sepin-1's Effect on Cell Cycle Progression

Abstract: Sepin-1, initially identified as a non-competitive inhibitor of the cysteine protease separase, has garnered attention for its potential as an anti-cancer therapeutic. While its on-target activity against separase is well-characterized, subsequent research has revealed a more complex mechanism of action impacting cell proliferation. This document provides a comprehensive technical overview of this compound's effects on cell cycle progression, detailing its molecular pathways, summarizing key quantitative data, and providing standardized experimental protocols for its study. The primary mechanism of its anti-proliferative effect appears to be the downregulation of the Raf/FoxM1 signaling axis, leading to a broad reduction in cell cycle-driving proteins, rather than a specific cell cycle phase arrest.

Core Mechanism of Action

This compound (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide) was first identified as a potent, non-competitive small molecule inhibitor of separase, an enzyme crucial for cleaving the cohesin ring subunit Rad21 to allow for sister chromatid separation during anaphase.[1][2] The enzymatic inhibition of separase by this compound has a half-maximal inhibitory concentration (IC₅₀) of approximately 14.8 µM.[2][3]

However, the predominant mechanism for its observed anti-cancer effects is now understood to be its "off-target" inhibition of the Raf-Mek-Erk signaling pathway.[4][5] this compound treatment leads to a dose-dependent reduction in the expression of Raf kinase family members (A-Raf, B-Raf, C-Raf).[4][6] This disrupts the phosphorylation and subsequent activation of the transcription factor Forkhead box protein M1 (FoxM1).[4][7] FoxM1 is a critical regulator of genes essential for cell cycle progression. The this compound-induced downregulation of Raf and FoxM1 results in the decreased expression of numerous cell cycle-driving genes, including Polo-like kinase 1 (Plk1), Cyclin-dependent kinase 1 (Cdk1), Aurora A, and Lamin B1, ultimately leading to the inhibition of cell growth.[4][5][6]

Effect on Cell Cycle Progression and Apoptosis

The downstream effect of inhibiting the Raf/FoxM1 axis is a broad suppression of proteins required for cell cycle progression.[5][6] This leads to a general inhibition of cell growth and proliferation rather than an arrest at a specific cell cycle checkpoint, such as the G2/M transition.[4][5]

The role of this compound in inducing apoptosis appears to be highly cell-type dependent.

-

Apoptosis Induction: In leukemia cell lines such as Molt4, treatment with this compound has been shown to induce the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1]

-

Growth Inhibition without Apoptosis: Conversely, in several breast cancer cell lines (BT-474, MCF7, MDA-MB-231, and MDA-MB-468), this compound-mediated growth inhibition occurs without the activation of caspases 3 and 7 or the cleavage of PARP.[4][6][7] Although an increase in pro-apoptotic regulators like Bak, Bax, and Bid was noted, the final execution steps of apoptosis were not triggered.[8]

-

DNA Damage: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays revealed that this compound can cause significant DNA damage in luminal breast cancer cell lines (BT-474 and MCF7) but not in basal-like lines (MDA-MB-231 and MDA-MB-468).[6]

This suggests that while this compound consistently inhibits proliferation across various cancer types, the cellular outcome—be it cytostatic growth arrest or cytotoxic apoptosis—is context-dependent.

Quantitative Data

The anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The data is summarized below.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Growth

| Cell Line | Cancer Type | Assay | Duration | EC₅₀ / IC₅₀ (µM) | Reference |

| Breast Cancer | |||||

| BT-474 | Luminal B | CellTiter-Blue | 72h | ~18.0 | [6] |

| MCF7 | Luminal A | CellTiter-Blue | 72h | ~17.7 | [3][6] |

| MDA-MB-231 | Basal-like | CellTiter-Blue | 72h | ~27.3 | [3][6] |

| MDA-MB-468 | Basal-like | CellTiter-Blue | 72h | ~27.9 | [3][6] |

| Leukemia | |||||

| Molt4 | T-cell ALL | MTT | 72h | ~15 | [1] |

| Jurkat | T-cell Leukemia | MTT | 72h | ~20 | [1] |

| K562 | CML | MTT | 72h | ~25 | [1] |

| Neuroblastoma | |||||

| SK-N-SH | Neuroblastoma | MTT | 72h | ~20 | [1] |

| IMR-32 | Neuroblastoma | MTT | 72h | ~25 | [1] |

EC₅₀ (Half maximal effective concentration) and IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 2: this compound Induced DNA Damage (TUNEL Assay)

| Cell Line | This compound Conc. (µM) | Duration | TUNEL-Positive Cells (%) | Reference |

| BT-474 | 40 | 24h | ~40% | [6] |

| MCF7 | 40 | 24h | ~40% | [6] |

| MDA-MB-231 | 40 | 24h | No significant increase | [6] |

| MDA-MB-468 | 40 | 24h | No significant increase | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT / CellTiter-Blue®)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Reagent Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight to dissolve formazan crystals.

-

For CellTiter-Blue®: Add 20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Read the absorbance at 570 nm for MTT or fluorescence (560Ex/590Em) for CellTiter-Blue® using a microplate reader.

-

Analysis: Normalize the readings to the vehicle control wells and plot the cell viability (%) against the log of this compound concentration. Calculate the EC₅₀/IC₅₀ value using a non-linear regression curve fit.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the levels of specific proteins (e.g., FoxM1, Cdk1, PARP) after this compound treatment.

-

Sample Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[9]

-

Sample Denaturation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FoxM1, Cdk1, Cleaved PARP, GAPDH) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of cell cycle phase distribution based on DNA content after staining with propidium iodide (PI).[10]

-

Cell Preparation: Culture and treat approximately 1-2 million cells with this compound for the desired time (e.g., 24-48 hours).

-

Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).

-

Analysis: Gate on the single-cell population using a forward scatter vs. side scatter plot. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a multi-faceted inhibitor whose primary anti-proliferative effect in cancer cells is mediated through the suppression of the Raf/FoxM1 signaling pathway. This action leads to a broad downregulation of essential cell cycle proteins, culminating in potent growth inhibition. While initially identified for its inhibition of separase, this on-target effect may not be the principal driver of its anti-cancer activity. The cellular response to this compound, particularly regarding the induction of apoptosis versus cytostatic arrest, is context-dependent and varies between different cancer cell types.

Future research should focus on elucidating the precise molecular interactions between this compound and Raf kinases. Further investigation into the factors that determine whether a cell undergoes apoptosis or growth arrest in response to this compound could identify predictive biomarkers for patient stratification. These efforts will be critical in advancing this compound or its analogs toward clinical application as a targeted cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]

A Technical Guide to the Downstream Signaling Targets of Sepin-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular signaling pathways affected by Sepin-1, a small molecule inhibitor initially identified for its activity against separase. While separase is a primary target, emerging research indicates that the oncostatic effects of this compound are mediated through a complex network of downstream targets, primarily converging on the regulation of cell cycle progression and proliferation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to this compound

This compound (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide) is a potent, non-competitive inhibitor of separase, an endopeptidase crucial for resolving sister chromatid cohesion during anaphase.[1][2] Separase is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[2] this compound has demonstrated efficacy in impeding cancer cell growth, migration, and wound healing in preclinical models.[1][2] However, the mechanisms underlying these effects are multifaceted, extending beyond simple separase inhibition to include the modulation of key transcription factors and signaling kinases that govern cell proliferation.[2][3]

The Dual-Pronged Mechanism of this compound Action

The signaling pathways influenced by this compound can be broadly categorized into two interconnected branches: direct inhibition of separase and modulation of the Raf/FoxM1 signaling axis.

Separase's canonical function is the cleavage of the cohesin subunit Rad21, which is essential for the proper segregation of sister chromatids during mitosis.[2] By inhibiting separase, this compound disrupts this process, which can contribute to genomic instability and cell cycle arrest in cells that overexpress the enzyme.[1]

A significant body of evidence points to the downregulation of the Raf-Mek-Erk signaling pathway and the subsequent inhibition of the transcription factor FoxM1 as a primary mechanism of this compound's anti-proliferative effects.[2][3]

-

Raf Kinase Inhibition: this compound treatment leads to a reduction in the expression of Raf kinase family members (A-Raf, B-Raf, and C-Raf).[2][3] Raf kinases are critical upstream activators of the Mek-Erk signaling cascade.

-

FoxM1 Downregulation: The Forkhead box protein M1 (FoxM1) is a key transcription factor that promotes the expression of numerous genes required for cell cycle progression.[2] The activity of FoxM1 is, in part, regulated by phosphorylation via the Raf-Mek-Erk pathway. This compound-induced downregulation of Raf inhibits FoxM1 activation and also reduces FoxM1 expression itself, disrupting a positive feedback loop where activated FoxM1 promotes its own transcription.[2][3]

-

Suppression of Cell Cycle Genes: The inhibition of FoxM1 leads to the reduced expression of its critical target genes, which are essential for mitosis and cell cycle progression. These downstream targets include Polo-like kinase 1 (Plk1), Cyclin-dependent kinase 1 (Cdk1), Aurora A, and Lamin B1.[2][3]

The diagram below illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound inhibits separase and downregulates the Raf/FoxM1 signaling axis.

Quantitative Analysis of this compound Efficacy

The anti-proliferative activity of this compound has been quantified across various human cancer cell lines. The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values demonstrate a range of sensitivities, which may correlate with the expression levels of separase.[1]

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Citation |

| BT-474 | Breast Cancer | ~18 | [2] |

| MCF7 | Breast Cancer | ~18 | [2] |

| MDA-MB-231 | Breast Cancer | ~28 | [2] |

| MDA-MB-468 | Breast Cancer | ~28 | [2] |

| Various Leukemia, Neuroblastoma, and Breast Cancer Lines | Various | 1.0 to >60 | [1] |

Downstream Cellular Effects

The inhibition of these core pathways culminates in several observable anti-cancer effects, including the inhibition of cell growth, potential induction of apoptosis, and reduced cell motility.

This compound consistently inhibits cancer cell growth.[1][2] However, the mechanism appears to be cell-type dependent. In some studies, this compound treatment leads to the activation of caspase-3 and cleavage of Poly (ADP-ribose) polymerase (PARP-1), which are hallmarks of apoptosis.[1] In other contexts, particularly in certain breast cancer cell lines, growth inhibition occurs without the activation of caspases 3 and 7, suggesting a primary mode of action through cell proliferation arrest rather than induced apoptosis.[2][3] For instance, TUNEL assays revealed that 40µM of this compound induced DNA fragmentation in approximately 40% of BT-474 and MCF7 cells, but not in MDA-MB-231 and MDA-MB-468 cells.[2]

| Downstream Protein Target | Biological Function | Observed Effect of this compound | Citation |

| Separase | Sister Chromatid Cohesion | Inhibited | [1][2] |

| Raf (A, B, C) | Kinase, Activates Mek-Erk | Downregulated | [2][3] |

| FoxM1 | Transcription Factor | Downregulated | [2][3] |

| Plk1 | Cell Cycle Progression | Downregulated | [2] |

| Cdk1 | Cell Cycle Progression | Downregulated | [2] |

| Aurora A | Mitosis Regulation | Downregulated | [2] |

| Lamin B1 | Nuclear Envelope Structure | Downregulated | [2] |

| Caspase-3 | Apoptosis Execution | Activated/Cleaved (cell-type dependent) | [1] |

| PARP-1 | DNA Repair, Apoptosis | Cleaved (cell-type dependent) | [1] |

This compound has been shown to inhibit the migration of metastatic breast cancer cells, such as MDA-MB-231 and MDA-MB-468, in a dose-dependent manner.[2] This suggests a role for this compound in modulating the cytoskeletal dynamics or signaling pathways that govern cell motility, an area that warrants further investigation.

Key Experimental Protocols

The characterization of this compound's downstream targets relies on a suite of standard cell and molecular biology techniques.

Caption: A generalized workflow for investigating the cellular effects of this compound.

-

Objective: To determine the effect of this compound on cell proliferation and calculate IC₅₀/EC₅₀ values.

-

Protocol:

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM) for a specified period (e.g., 72 hours).[1]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize the data to untreated controls and plot a dose-response curve to determine the IC₅₀/EC₅₀.

-

-

Objective: To quantify the expression levels of downstream target proteins.

-

Protocol:

-

Culture and treat cells with this compound (e.g., 20-40 µM) for a set time (e.g., 24 hours).[2]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., FoxM1, Cdk1, PARP, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

-

-

Objective: To assess the effect of this compound on cancer cell migration.

-

Protocol:

-

Seed cells (e.g., MDA-MB-231) onto the filter membrane of a Transwell insert in serum-free media.[4]

-

Place the insert into a well of a 24-well plate containing media with a chemoattractant (e.g., FBS) and the desired concentration of this compound.[4]

-

Incubate for a period that allows for migration (e.g., 24 hours).[4]

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.[4]

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Objective: To detect DNA fragmentation associated with apoptosis.

-

Protocol:

-

Culture cells on coverslips and treat with this compound (e.g., 20-40 µM).[2]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution containing Triton X-100.

-

Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.[2]

-

Conclusion and Future Directions

This compound exerts its oncostatic effects through a dual mechanism that involves the direct inhibition of its primary target, separase, and a profound downregulation of the pro-proliferative Raf/FoxM1 signaling axis. This leads to the suppression of key cell cycle drivers, resulting in potent anti-proliferative and anti-migratory activity in cancer cells. The cell-type-specific induction of apoptosis versus growth arrest highlights the complexity of the cellular response to this compound and underscores the importance of the genetic context of the tumor.

For drug development professionals, these findings suggest that the efficacy of this compound may be greatest in tumors that not only overexpress separase but also exhibit a dependency on the Raf/FoxM1 pathway. Future research should focus on further elucidating the direct molecular interactions of this compound with components of the Raf pathway and exploring potential synergistic combinations with other agents that target parallel survival pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Sepin-1 (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide)

This technical guide provides a comprehensive overview of the chemical and biological properties of Sepin-1, a potent, noncompetitive inhibitor of the endopeptidase separase. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Identity and Structure

This compound, with the systematic name 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, is a small molecule inhibitor of separase.[1][2] Its core structure is a benzimidazole ring, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | [5] |

| CAS Number | 163126-81-6 | [6][7][8][9] |

| Molecular Formula | C₉H₉N₃O₄ | [5][6][9] |

| SMILES | [O-][N+]1=C2C(C=C(--INVALID-LINK--=O)C=C2)=--INVALID-LINK--C)[O-] | [6][9] |

| InChI | InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | [5][9] |

| InChIKey | YLVSVJDCTDBERH-UHFFFAOYSA-N | [7][9] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and experimental use.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 223.19 g/mol | [5][6][9] |

| Exact Mass | 223.0593 Da | [5][9] |

| Appearance | Brown to reddish-brown solid | [6] |

| Melting Point | 228°C | [1] |

| Purity (by HPLC) | >98% | [7] |

| Solubility | Soluble in DMSO | [7] |

| Storage (Solid) | -20°C for up to 3 years | [6][8] |

| Storage (In Solvent) | -80°C for up to 6 months | [6] |

Biological Activity and Quantitative Data

This compound has been identified as a potent inhibitor of separase, an enzyme often overexpressed in various human cancers.[1][10] It impedes cancer cell growth, migration, and wound healing by inhibiting the enzymatic activity of separase in a noncompetitive manner.[1][2][11]

Table 3: In Vitro Biological Activity of this compound

| Parameter | Cell Line / Target | Value | Source(s) |

| IC₅₀ (Separase Inhibition) | Separase Enzyme | 14.8 µM | [6][8][12] |

| EC₅₀ (Cell Growth Inhibition) | BT-474 (Breast Cancer) | 18.03 µM | [6][13] |

| EC₅₀ (Cell Growth Inhibition) | MCF7 (Breast Cancer) | 17.66 µM | [6][13] |

| EC₅₀ (Cell Growth Inhibition) | MDA-MB-231 (Breast Cancer) | 27.33 µM | [6][13] |

| EC₅₀ (Cell Growth Inhibition) | MDA-MB-468 (Breast Cancer) | 27.92 µM | [6][13] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of separase. This leads to the downregulation of the oncogenic transcription factor FoxM1.[2] The Raf-MEK-Erk signaling cascade is known to be important for the activation of FoxM1.[13] this compound has been shown to decrease the expression of A-Raf, B-Raf, and C-Raf, suggesting an upstream regulatory role.[6] The subsequent reduction in FoxM1 levels leads to decreased expression of critical cell cycle-driving proteins like Plk1 and Cdk1, resulting in cell growth inhibition.[6][13]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The characterization and evaluation of this compound involve several key experimental methodologies.

The synthesis of benzimidazole N-oxides, the structural class of this compound, is often achieved through the base-mediated cyclization of functionalized o-nitroanilines.[14] A common method involves the condensation reaction between a 1,2-benzenediamine derivative and an aldehyde or its equivalent.[3][15] For example, a sustainable approach involves mixing a halogenated ortho-phenylenediamine with 2-nitrobenzaldehyde in ethanol with a catalyst like Montmorillonite K10 at room temperature.[15]

NMR is used to confirm the chemical identity and structure of synthesized this compound.[1]

-

Sample Preparation : A small quantity of the purified solid compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube.[16][17]

-

Data Acquisition : 1D ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[16] Specific pulse sequences are used to acquire the data.[18]

-

Data Analysis : The resulting spectra are processed, and the chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm that the structure is consistent with 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide.[19]

MS is employed to determine the exact mass and confirm the molecular formula of this compound, as well as to analyze its metabolites in pharmacokinetic studies.[10]

-

Sample Preparation : The sample is dissolved and introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for separation.[20][21]

-

Data Acquisition : The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers can provide highly accurate mass measurements.[22] Tandem MS (MS/MS) can be used to fragment the molecule for further structural elucidation.[22]

-

Data Analysis : The resulting mass spectrum is analyzed to find the molecular ion peak, which corresponds to the mass of the compound. The fragmentation pattern can provide additional structural information.[23]

A fluorogenic assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against separase.

-

Principle : This assay uses a synthetic substrate that, when cleaved by separase, releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity.

-

Procedure :

-

Recombinant active separase is incubated with varying concentrations of this compound.

-

A fluorogenic separase substrate, such as (Rad21)₂-Rh110, is added to initiate the reaction.[1]

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and plotted against the log of the inhibitor concentration to determine the IC₅₀ value.

-

This assay is used to measure the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines and determine the half-maximal effective concentration (EC₅₀).[11][13]

Caption: General workflow for determining cell viability.

RPPA is a high-throughput antibody-based technique used to measure the levels of specific proteins in cell lysates, providing insights into the signaling pathways affected by this compound.[13][24]

-

Sample Preparation : Cancer cells are treated with this compound, and total protein is extracted.

-

Array Printing : The protein lysates are serially diluted and printed onto nitrocellulose-coated slides.

-

Antibody Incubation : Each slide (array) is incubated with a specific primary antibody against a target protein (e.g., FoxM1, Plk1, Parp).

-

Signal Detection : A labeled secondary antibody is used, and the signal is amplified and detected.

-

Data Analysis : The signal intensities are quantified, normalized, and compared between treated and untreated samples to determine changes in protein expression.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide | C9H9N3O4 | CID 2736269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Supplier | CAS 163126-81-6 | inhibitor of separase | AOBIOUS [aobious.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. medkoo.com [medkoo.com]

- 10. Stability and pharmacokinetics of separase inhibitor-Sepin-1 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Separase inhibitor | Probechem Biochemicals [probechem.com]

- 13. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. estudogeral.uc.pt [estudogeral.uc.pt]

- 16. 1H HR-MAS NMR Based Metabolic Profiling of Cells in Response to Treatment with a Hexacationic Ruthenium Metallaprism as Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Proteomics Analysis Integrated with Microarray Data Reveals That Extracellular Matrix Proteins, Catenins, and P53 Binding Protein 1 Are Important for Chemotherapy Response in Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Profile of Sepin-1: A Technical Guide for Cancer Research and Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepin-1, a small molecule identified as 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, has emerged as a promising anti-cancer agent in preclinical studies. It functions primarily as a potent, non-competitive inhibitor of separase, a cysteine protease crucial for sister chromatid separation during mitosis. Overexpressed in a wide array of human cancers, separase represents a strategic target for therapeutic intervention. Preclinical data indicates that this compound impedes cancer cell growth, migration, and induces cell death through multiple mechanisms, including the disruption of cell cycle progression and modulation of key oncogenic signaling pathways. This document provides a comprehensive technical overview of the preclinical research on this compound, summarizing quantitative efficacy data, detailing key experimental protocols, and visualizing its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, targeting both mitotic machinery and critical cell proliferation pathways.

1.1. Direct Inhibition of Separase: this compound was identified through high-throughput screening as an inhibitor of separase enzymatic activity.[1] It functions in a non-competitive manner, meaning it does not compete with the substrate (like cohesin subunit Rad21) for the enzyme's active site.[1] By inhibiting separase, this compound disrupts the proper segregation of sister chromatids during anaphase. This interference with a fundamental process of mitosis can lead to aneuploidy and ultimately trigger cell cycle arrest or cell death.[1] The enzymatic inhibitory activity of this compound was determined to have a half-maximal inhibitory concentration (IC50) of approximately 14.8 µM.[1]

1.2. Downregulation of the Raf/FoxM1 Signaling Axis: Further investigation into the oncostatic action of this compound, particularly in breast cancer models, has revealed a mechanism independent of apoptosis induction.[2] In these cells, this compound treatment leads to a significant reduction in the expression of Raf kinase family members (A-Raf, B-Raf, C-Raf).[2][3] Raf kinases are upstream activators of the MEK-ERK pathway, which in turn phosphorylates and activates the Forkhead box protein M1 (FoxM1).[2][3]

FoxM1 is a critical transcription factor that drives the expression of numerous genes essential for cell cycle progression, including Plk1, Cdk1, and Aurora A.[2][3] By downregulating Raf, this compound prevents the activation of FoxM1, leading to the collapse of this pro-proliferative signaling cascade and resulting in the inhibition of cancer cell growth.[2]

1.3. Induction of Apoptosis vs. Inhibition of Proliferation: The cellular outcome of this compound treatment appears to be context-dependent.

-

In leukemia cells (e.g., Molt4), this compound treatment induces apoptosis, evidenced by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4]

-

In breast cancer cells, this compound primarily inhibits cell growth and proliferation without activating effector caspases 3 and 7 or inducing PARP cleavage.[2][5] Instead, it causes DNA damage, particularly in luminal breast cancer cell lines like BT-474 and MCF7.[2]

This suggests that the therapeutic strategy for this compound may differ depending on the cancer type, targeting apoptosis in hematological malignancies and potent cell cycle inhibition in solid tumors like breast cancer.

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data from preclinical studies are summarized below to provide a clear comparison of this compound's efficacy across various cancer models.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) measures the potency of this compound in inhibiting cell growth. Values were determined after 72 hours of continuous exposure.

| Cancer Type | Cell Line | Molecular Subtype / Status | EC50 / IC50 (µM) | Citation |

| Breast Cancer | BT-474 | Luminal B | ~18 | [2] |

| MCF7 | Luminal A | ~18 | [2] | |

| MDA-MB-231 | Triple-Negative/Basal-like | ~28 | [2] | |

| MDA-MB-468 | Triple-Negative/Basal-like | ~28 | [2] | |

| Leukemia | Molt4 | T-ALL | ~1-5 (estimated) | [4] |

| CCRF-CEM | T-ALL | ~5-10 (estimated) | [4] | |

| Jurkat | T-ALL | >50 (estimated) | [4] | |

| K562 | CML | >50 (estimated) | [4] | |

| Neuroblastoma | SH-SY5Y | N/A | ~15-25 (estimated) | [4] |

| SK-N-AS | N/A | ~25-40 (estimated) | [4] | |

| IMR-32 | N/A | >50 (estimated) | [4] | |

| Note: IC50 values for Leukemia and Neuroblastoma cell lines are estimated from dose-response curves presented in Zhang et al., 2014. The overall reported IC50 range across all tested cell lines was 1.0 µM to over 60 µM.[4] |

Table 2: Summary of In Vivo Efficacy in Xenograft Models

Studies using mouse models with transplanted human tumors demonstrate the potential of this compound to inhibit tumor growth in a living system.

| Cancer Type | Model Type | Treatment Details | Outcome | Citation |

| Breast Cancer | Xenograft in mice | Oral administration | Reduced tumor size | [4] |

| Breast Cancer | Patient-Derived Xenograft (MC1) | Not specified | Inhibited tumor growth of high-separase tumor | [4] |

| Breast Cancer | Patient-Derived Xenograft (BCM-547) | Not specified | No significant difference from vehicle control in low-separase tumor | [4] |

Note: Specific dosages, treatment schedules, and quantitative tumor growth inhibition percentages for in vivo studies were not detailed in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT / CellTiter-Blue®)

This assay is used to determine the effect of this compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated overnight to allow for attachment.[2][6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serially diluted concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period, typically 72 hours.[4]

-

Reagent Addition: After incubation, a tetrazolium-based reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Blue® is added to each well.[5][7]

-

Incubation: The plates are incubated for an additional 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product (purple for MTT, fluorescent for CellTiter-Blue®).[7]

-

Solubilization & Measurement: For the MTT assay, a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8] The absorbance is then read on a microplate spectrophotometer, typically at 570 nm.[8] For CellTiter-Blue®, fluorescence is read directly.

-

Data Analysis: The absorbance/fluorescence values are corrected for background, and cell viability is expressed as a percentage relative to the vehicle-treated control cells. EC50/IC50 values are calculated by fitting the data to a dose-response curve.

Western Blotting (Immunoblotting)

This technique is used to detect and quantify the expression levels of specific proteins to elucidate this compound's effect on signaling pathways.

-

Protein Extraction: Cells are treated with this compound for a defined period (e.g., 24 hours). After treatment, cells are washed with PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the BCA assay, to ensure equal loading.[9]

-

SDS-PAGE: An equal amount of protein from each sample is mixed with loading buffer, denatured by heating, and loaded onto a polyacrylamide gel. Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBS-T) for at least one hour to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-FoxM1, anti-cleaved-caspase-3, anti-actin) overnight at 4°C with gentle agitation.[2]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[9]

-

Detection: The membrane is treated with a chemiluminescent substrate, which reacts with the HRP to produce light. The signal is captured using an imaging system, revealing bands corresponding to the protein of interest. Band intensity is quantified and normalized to a loading control (e.g., actin or GAPDH).

TUNEL (TdT dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Cells are cultured on slides or in plates and treated with this compound for a specified time (e.g., 24 hours).[5]

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde to preserve their morphology and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[10][11]

-

TdT Labeling Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).[12] The TdT enzyme catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[13]

-

Detection: If a directly fluorescent nucleotide (like FITC-dUTP) is used, the signal can be visualized directly. If a hapten-labeled nucleotide (like BrdUTP) is used, a secondary detection step is required, involving incubation with a fluorescently-tagged antibody that specifically binds the hapten (e.g., FITC-conjugated anti-BrdU antibody).[10]

-

Microscopy/Flow Cytometry: The fluorescent signal from the labeled cells is detected using a fluorescence microscope or quantified on a single-cell basis using a flow cytometer. A nuclear counterstain (like DAPI) is often used to visualize all cell nuclei.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

-

Cell Preparation: Human cancer cells (e.g., 1-5 million cells) are harvested during their exponential growth phase and resuspended in a sterile solution, such as a mixture of media and Matrigel.[14][15]

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).[16] The tumors are allowed to grow to a palpable, measurable size.

-

Treatment Administration: Once tumors reach a predetermined volume, mice are randomized into treatment and control groups. This compound is administered, often orally, according to a specific dosage and schedule. The control group receives the vehicle solution.[4]

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-